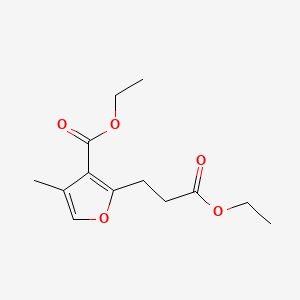
2-Ethyloxane-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyloxane-4-carbaldehyde is a chemical compound with the molecular formula C8H14O2. It is a colorless liquid with a pungent odor and is commonly used in various industries. This compound is known for its unique structure, which includes an oxane ring substituted with an ethyl group and an aldehyde functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyloxane-4-carbaldehyde typically involves the reaction of ethyl-substituted oxane derivatives with appropriate aldehyde precursors under controlled conditions. One common method includes the use of ethyl oxane and formaldehyde in the presence of a catalyst to facilitate the formation of the desired aldehyde group.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethyloxane-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include halides and amines.
Major Products Formed:
Oxidation: 2-Ethyloxane-4-carboxylic acid.
Reduction: 2-Ethyloxane-4-methanol.
Substitution: Various substituted oxane derivatives.
Applications De Recherche Scientifique
2-Ethyloxane-4-carbaldehyde has diverse applications in scientific research due to its unique chemical properties. It is used as a versatile reagent in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. In biology and medicine, it serves as a precursor for the synthesis of bioactive molecules and intermediates in drug development. In the industrial sector, it is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Ethyloxane-4-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to the formation of stable adducts. This interaction can modulate the activity of enzymes and receptors, thereby influencing various biochemical pathways . The oxane ring structure also contributes to its reactivity and binding affinity with specific molecular targets .
Comparaison Avec Des Composés Similaires
- 2-Methyloxane-4-carbaldehyde
- 2-Propylxane-4-carbaldehyde
- 2-Butyloxane-4-carbaldehyde
Comparison: Compared to its analogs, 2-Ethyloxane-4-carbaldehyde exhibits unique reactivity due to the presence of the ethyl group, which can influence its steric and electronic properties. This makes it a valuable intermediate in the synthesis of complex organic molecules. Additionally, its specific aldehyde functionality allows for selective reactions that are not as easily achievable with other similar compounds.
Propriétés
IUPAC Name |
2-ethyloxane-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-2-8-5-7(6-9)3-4-10-8/h6-8H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQXINEAFJDSPDD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(CCO1)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-{[(5-Hydroxy-3-pyridinyl)carbonyl]amino}butanoic acid](/img/structure/B570640.png)


